molecular formula C18H19N5OS2 B12165832 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12165832
M. Wt: 385.5 g/mol
InChI Key: RCNLVTRGSNJZKL-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiadiazole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps. The process begins with the preparation of the thiadiazole and thiazole rings, followed by their coupling with the appropriate substituents. Common reagents used in these reactions include cyclopropylamine, pyridine derivatives, and various carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19N5OS2

Molecular Weight

385.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H19N5OS2/c1-3-4-13-9-12(7-8-19-13)16-20-10(2)14(25-16)15(24)21-18-23-22-17(26-18)11-5-6-11/h7-9,11H,3-6H2,1-2H3,(H,21,23,24)

InChI Key

RCNLVTRGSNJZKL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NN=C(S3)C4CC4)C

Origin of Product

United States

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